N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
描述
The compound features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylphenylmethyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 2,3-dihydro-1H-inden-1-yl group, contributing to its conformational rigidity. While direct synthetic details for this compound are absent in the provided evidence, analogous pyrimidine derivatives (e.g., ) typically involve condensation reactions, acetylation, or nucleophilic substitutions. Key structural elements include:
- 3,4-Dimethylphenylmethyl substituent: Likely improves lipophilicity and membrane permeability.
- Dihydroindenyl-acetamide moiety: May influence target selectivity through steric and electronic effects.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-16-7-8-18(13-17(16)2)14-29-25(31)24-22(11-12-33-24)28(26(29)32)15-23(30)27-21-10-9-19-5-3-4-6-20(19)21/h3-8,11-13,21-22,24H,9-10,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWLLYMJBRPFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4CCC5=CC=CC=C45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Core Structural Variations
The heterocyclic core significantly impacts physicochemical and pharmacological properties:
Substituent Effects
Substituents modulate target affinity and solubility:
Key Insight: The target compound’s 3,4-dimethylphenylmethyl group offers a balance between hydrophobicity and steric effects compared to halogenated () or amino-substituted () analogs.
Physicochemical Properties
Key Insight : Higher melting points (e.g., 165–167°C in ) correlate with rigid substituents (cyclopropyl triazole), whereas the target compound’s dihydroindenyl group may reduce crystallinity.
常见问题
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, including cyclization of thienopyrimidine cores, alkylation of the indenyl group, and coupling with substituted acetamide moieties. Key steps include:
- Cyclocondensation : Use of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol to form the thienopyrimidine scaffold .
- N-Alkylation : Reaction of the thienopyrimidine intermediate with 3,4-dimethylbenzyl bromide in the presence of K₂CO₃ in DMF at 60°C .
- Acetamide Coupling : Activation of the carboxylic acid group using EDCI/HOBt, followed by reaction with 2,3-dihydro-1H-inden-1-amine under inert conditions . Optimization requires strict control of temperature (±2°C), solvent polarity (e.g., DMF vs. acetonitrile), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Q. How should researchers characterize this compound and validate its structural integrity?
A combination of analytical techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.19 ppm for methyl groups on the dimethylphenyl ring) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities in the indenyl or thienopyrimidine moieties .
Q. What initial biological screening assays are appropriate for evaluating its activity?
Prioritize assays aligned with its structural analogs:
- Anticancer : MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ comparisons to reference drugs (e.g., doxorubicin) .
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH consumption as readouts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Systematic modifications should include:
- Substituent Variation : Replace 3,4-dimethylbenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic interactions .
- Scaffold Hybridization : Introduce pyrido[2,3-d]pyrimidine or indole rings to exploit π-π stacking in hydrophobic binding pockets .
- Stereochemical Probes : Synthesize enantiomers of the indenyl group to assess chirality-dependent activity (e.g., via chiral HPLC separation) . Validate using computational docking (AutoDock Vina) against crystallographic targets (e.g., PDB 1M17) to prioritize synthetic targets .
Q. What methodologies are effective in identifying the compound’s molecular targets?
Combine in silico and experimental approaches:
- Molecular Docking : Screen against databases like DrugBank, focusing on ATP-binding pockets or allosteric sites .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins (e.g., BSA for plasma protein binding studies) .
- Cellular Thermal Shift Assay (CETSA) : Identify target engagement in live cells by monitoring protein thermal stability shifts .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Common issues and solutions include:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .
- Solubility Limitations : Use co-solvents (DMSO ≤0.1%) or formulate with cyclodextrins to improve bioavailability in in vivo models .
- Metabolic Instability : Perform LC-MS/MS metabolite profiling in hepatocyte microsomes to identify degradation hotspots (e.g., esterase-sensitive acetamide bonds) .
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